Aceprometazine, (R)-

Enantiomeric purity Stereochemistry Quality control

(R)-Aceprometazine (CAS 1254332-66-5) is the stereochemically pure (R)-enantiomer of aceprometazine, a phenothiazine-derivative prescription drug with dual neuroleptic and anti-histamine properties. It is defined as a central nervous system depressant that acts primarily through H1-receptor antagonism to induce sedation, with additional dopaminergic D2-receptor blockade contributing to its antipsychotic potential.

Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
CAS No. 1254332-66-5
Cat. No. B12719874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceprometazine, (R)-
CAS1254332-66-5
Molecular FormulaC19H22N2OS
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
InChIInChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1
InChIKeyXLOQNFNTQIRSOX-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Aceprometazine (CAS 1254332-66-5): Single-Enantiomer Phenothiazine for Sleep Disorder and CNS Research Applications


(R)-Aceprometazine (CAS 1254332-66-5) is the stereochemically pure (R)-enantiomer of aceprometazine, a phenothiazine-derivative prescription drug with dual neuroleptic and anti-histamine properties [1]. It is defined as a central nervous system depressant that acts primarily through H1-receptor antagonism to induce sedation, with additional dopaminergic D2-receptor blockade contributing to its antipsychotic potential [2]. In clinical practice, racemic aceprometazine is used in combination with meprobamate for the treatment of sleep disorders, marketed in France under the trade name Mepronizine [3]. The (R)-enantiomer (molecular formula C₁₉H₂₂N₂OS, molecular weight 326.46 g/mol) is specifically characterized by its single chiral center at the 2-position of the propyl side chain attached to the phenothiazine nitrogen, distinguishing it from both the racemic mixture and the (S)-enantiomer .

Why Racemic Aceprometazine or Alternates Cannot Simply Substitute for (R)-Aceprometazine (CAS 1254332-66-5) in Research and Development


(R)-Aceprometazine is not pharmacologically interchangeable with the racemic mixture, the (S)-enantiomer, or other achiral phenothiazine analogs. Chiral phenothiazines possess a stereogenic center that can generate enantiomer-dependent differences in receptor affinity, metabolic stability, and toxicological profile [1]. Evidence from the closely related chiral phenothiazine promethazine demonstrates that the (R)-enantiomer exhibits significantly higher cytotoxicity toward dopaminergic neuronal cells than the (S)-enantiomer, confirming that enantiomeric configuration materially alters biological activity and safety margins [2]. Furthermore, the presence of a chiral carbon that is a predicted substrate for CYP2D6-mediated metabolism introduces the possibility of stereoselective pharmacokinetics, where one enantiomer may accumulate or be cleared at different rates [3]. Procurement of the racemate or incorrect enantiomer introduces uncontrolled stereochemical variables that can confound receptor-binding assays, cellular toxicity experiments, and in vivo pharmacological studies, necessitating the use of the precisely characterized (R)-enantiomer for reproducible research outcomes.

Quantitative Differentiation Evidence for (R)-Aceprometazine (CAS 1254332-66-5) vs. Closest Comparators


Enantiomeric Identity: Defined Stereochemical Purity vs. Racemic Aceprometazine

(R)-Aceprometazine (CAS 1254332-66-5) is the chemically defined (R)-enantiomer, formally annotated by ChEBI as CHEBI:53771, and is the enantiomeric counterpart of (S)-aceprometazine (CHEBI:53772) [1]. The racemic aceprometazine (CAS 13461-01-3) contains an equimolar mixture of both enantiomers, introducing stereochemical heterogeneity that is absent in the single-enantiomer product. In the closely related chiral phenothiazine promethazine, enantiomeric separation achieved purity values between 94.4% and 99.7% using chiral chromatography, establishing analytical feasibility for comparable resolution of aceprometazine enantiomers [2]. The (R)-enantiomer of aceprometazine therefore provides a defined stereochemical input, whereas the racemate introduces two distinct molecular entities with potentially divergent pharmacological behavior within a single sample.

Enantiomeric purity Stereochemistry Quality control

Acute Oral Toxicity: Racemic Aceprometazine LD50 Establishes Baseline for Enantiomer-Specific Safety Comparisons

The racemic aceprometazine has a reported oral LD50 of 517 mg/kg in mice (orl-mus) . This value serves as the baseline toxicity benchmark from which enantiomer-specific deviations can be assessed. For the structurally related phenothiazine promethazine, enantioselective cytotoxicity was demonstrated in differentiated SH-SY5Y dopaminergic neuronal cells, where (R)-promethazine exhibited significantly higher cytotoxicity than (S)-promethazine [1]. This finding establishes the class-level principle that the (R)-enantiomer of phenothiazine antihistamines can be the more cytotoxic enantiomer in neuronal models. While direct enantiomer-specific LD50 data for (R)-aceprometazine are not yet published, the existing racemic LD50 combined with the promethazine enantioselectivity data provides the essential framework for designing comparative toxicity studies.

Acute toxicity LD50 Safety pharmacology

Predicted CYP2D6 Substrate Potential: Differential Metabolism Between Enantiomers as a Source of Pharmacokinetic Divergence

Racemic aceprometazine is computationally predicted to be a substrate of cytochrome P450 2D6 (CYP2D6) with a probability score of 0.8188, while it is predicted to be a non-substrate of CYP2C9 (score 0.7768) [1]. CYP2D6 is a highly polymorphic enzyme known for its stereoselective substrate recognition, where different enantiomers of chiral drugs can be metabolized at substantially different rates. For thioridazine, a structurally analogous chiral phenothiazine, plasma concentrations of its enantiomers and metabolites showed significant correlations with CYP2C19 phenotype, demonstrating that phenothiazine enantiomer pharmacokinetics are cytochrome P450 isoform-dependent [2]. The established CYP2D6 substrate prediction for aceprometazine combined with evidence of enantiomer-specific metabolism in the same chemical class indicates that (R)-aceprometazine and (S)-aceprometazine may exhibit divergent metabolic stability, half-life, and systemic exposure.

Drug metabolism CYP2D6 Pharmacokinetics

Drug-Induced Parkinsonism Risk: Class-Level Dopaminergic Toxicity Relevant to Enantiomer Selection

Aceprometazine is clinically associated with drug-induced Parkinsonism due to its blockade of dopamine D2 receptors in the nigrostriatal pathway [1]. The promethazine enantiomer study provides direct evidence that (R)-promethazine, sharing the same (R)-configuration at the chiral side-chain carbon, exhibits significantly higher cytotoxicity toward dopaminergic SH-SY5Y neuronal cells compared to (S)-promethazine [2]. This enantioselective neurotoxicity in a dopaminergic cell model suggests that the (R)-enantiomer of the structurally analogous aceprometazine may carry a disproportionate contribution to the extrapyramidal side-effect burden observed with the racemic drug. In contrast, thioridazine enantiomers showed no difference in MDR inhibition in cancer cell lines, indicating that enantioselectivity in the phenothiazine class is endpoint- and compound-specific rather than universal [3].

Extrapyramidal symptoms Parkinsonism Dopamine D2 receptor

Procurement-Relevant Application Scenarios for (R)-Aceprometazine (CAS 1254332-66-5)


Enantiomer-Specific Neurotoxicity and Safety Pharmacology Studies

For research groups investigating the stereochemical determinants of phenothiazine-induced neurotoxicity, (R)-aceprometazine serves as the requisite (R)-enantiomer probe. The promethazine precedent—where (R)-PMZ displayed significantly higher cytotoxicity toward SH-SY5Y dopaminergic neurons than (S)-PMZ [1]—establishes the rationale for parallel studies with aceprometazine enantiomers. Procurement of (R)-aceprometazine (CAS 1254332-66-5) alongside its (S)-counterpart enables controlled, paired-enantiomer experimental designs that can isolate stereochemistry as the sole variable in neuronal viability assays.

CYP2D6 Stereoselective Metabolism and Drug-Drug Interaction Investigations

Given that racemic aceprometazine is a predicted CYP2D6 substrate (probability 0.8188) [1] and that polymorphic CYP2D6 activity affects pharmacokinetics of numerous chiral drugs, (R)-aceprometazine is the appropriate substrate for in vitro microsomal or hepatocyte metabolism studies designed to quantify enantiomer-specific intrinsic clearance. Such data are essential for predicting human pharmacokinetic variability across CYP2D6 poor, extensive, and ultrarapid metabolizer phenotypes, and cannot be reliably extrapolated from racemic aceprometazine metabolism data.

Receptor-Binding Selectivity Profiling Across Histamine H1 and Dopamine D2 Receptors

The dual H1/D2 pharmacological profile of aceprometazine [1] makes enantiomerically pure (R)-aceprometazine a valuable tool compound for competition binding assays aimed at quantifying enantiomer-specific Ki values at human recombinant H1, D2, D3, and D4 receptors. Because enantiomers of chiral phenothiazines can exhibit differential receptor affinity [2], radioligand displacement studies using (R)-aceprometazine—rather than the racemate—yield unambiguous affinity constants that directly support structure-activity relationship models.

Reference Standard for Chiral Analytical Method Development and Quality Control

For analytical laboratories developing chiral HPLC or SFC methods to quantify enantiomeric purity in phenothiazine drug substances or formulations, (R)-aceprometazine (CAS 1254332-66-5) serves as a certified single-enantiomer reference standard. Methods validated against this standard can achieve enantiomeric purity determinations with precision comparable to the 94.4%–99.7% range demonstrated for promethazine enantiomer resolution [1], enabling robust quality control of chiral phenothiazine pharmaceutical ingredients.

Quote Request

Request a Quote for Aceprometazine, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.